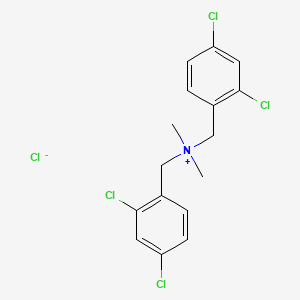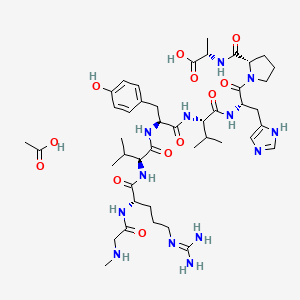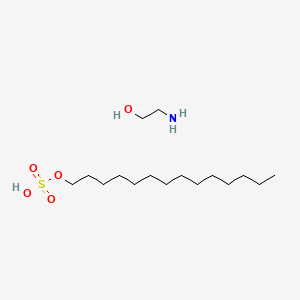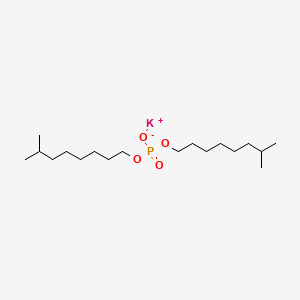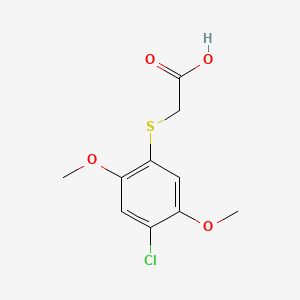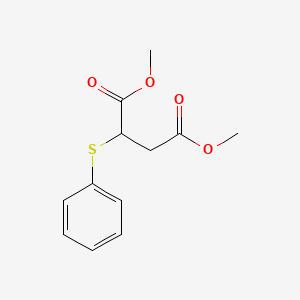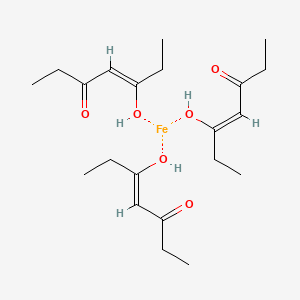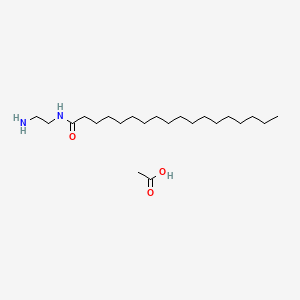
Sodium perbromate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium perbromate monohydrate is an inorganic compound with the chemical formula NaBrO4·H2O. It is a white, crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium perbromate monohydrate can be synthesized through the reaction of bromine with sodium hydroxide in the presence of a strong oxidizing agent such as fluorine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{BrO}_3^- + \text{F}_2 + 2\text{OH}^- \rightarrow \text{BrO}_4^- + 2\text{F}^- + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the electrolysis of a sodium bromate solution. The process is carried out in an electrolytic cell where sodium bromate is converted to sodium perbromate under specific voltage and current conditions. The resulting solution is then crystallized to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium perbromate monohydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: In the presence of reducing agents, sodium perbromate can be reduced to sodium bromate or bromide.
Substitution: It can participate in substitution reactions where the perbromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide, acetic acid, and other organic acids. These reactions are typically carried out under acidic conditions.
Reduction Reactions: Reducing agents such as sodium thiosulfate or sulfur dioxide are used under controlled conditions to achieve the desired reduction.
Major Products:
Oxidation Products: Depending on the substrate, oxidation can yield a variety of products, including carboxylic acids, ketones, and aldehydes.
Reduction Products: Reduction typically results in the formation of sodium bromate or bromide.
Applications De Recherche Scientifique
Sodium perbromate monohydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology: It is employed in biochemical assays to study oxidative stress and related cellular processes.
Medicine: Sodium perbromate is investigated for its potential use in antimicrobial formulations due to its strong oxidizing properties.
Industry: It is used in the production of specialty chemicals and as a bleaching agent in the textile and paper industries
Mécanisme D'action
The mechanism of action of sodium perbromate monohydrate involves the release of active oxygen species upon dissolution in water. These reactive oxygen species (ROS) can oxidize various substrates by transferring oxygen atoms. The molecular targets include organic molecules, metal ions, and other oxidizable species. The pathways involved in these reactions are typically redox processes where sodium perbromate acts as an electron acceptor .
Comparaison Avec Des Composés Similaires
Sodium Perborate: Similar to sodium perbromate, sodium perborate is a strong oxidizing agent used in detergents and bleaching agents.
Sodium Percarbonate: Another oxidizing agent, commonly used in cleaning products and as a bleaching agent.
Sodium Perphosphate: Used in various industrial applications as an oxidizing agent.
Uniqueness: Sodium perbromate monohydrate is unique due to its specific oxidizing properties and the ability to form stable monohydrate crystals. Unlike sodium perborate and sodium percarbonate, which are primarily used in household products, sodium perbromate finds applications in more specialized industrial and research settings .
Propriétés
Numéro CAS |
56607-33-1 |
|---|---|
Formule moléculaire |
BrH2NaO5 |
Poids moléculaire |
184.91 g/mol |
Nom IUPAC |
sodium;perbromate;hydrate |
InChI |
InChI=1S/BrHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 |
Clé InChI |
YLKXJWSPLJTJSS-UHFFFAOYSA-M |
SMILES canonique |
O.[O-]Br(=O)(=O)=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


